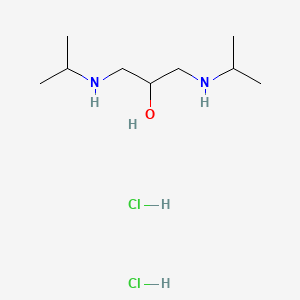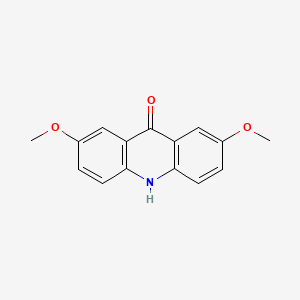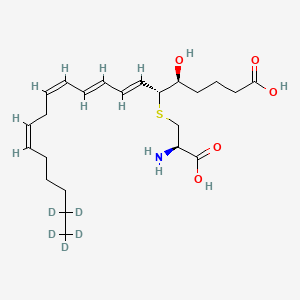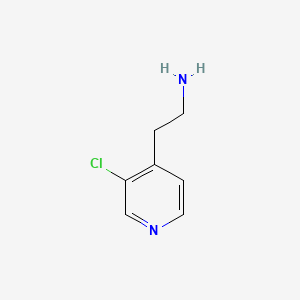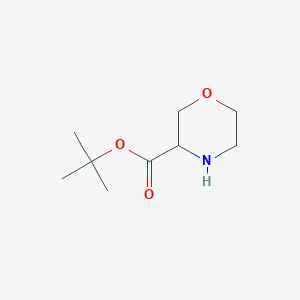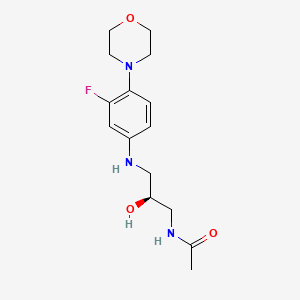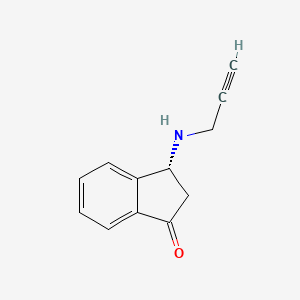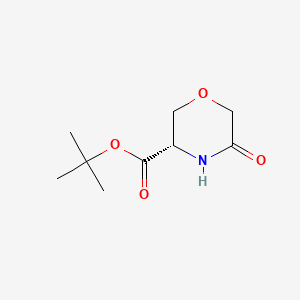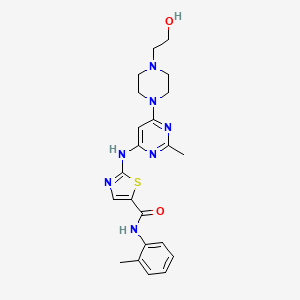
去氯达沙替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro Dasatinib is an impurity of Dasatinib , a 2nd generation Tyrosine Kinase Inhibitor (TKI) with the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .
Synthesis Analysis
A study revealed the anticancer activity of dasatinib by inhibiting the telomerase activity in DNA synthesis by conjugation of dasatinib with Cu(II) which forms a complex of Cu(II)-dasatinib .Molecular Structure Analysis
Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . It has the molecular formula of C22H26ClN7O2S.H2O which corresponds to a formula weight of 506.02 g mol−1 (monohydrate) .Chemical Reactions Analysis
Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .Physical And Chemical Properties Analysis
Dasatinib is a BCS class II drug with low solubility and high permeability . The solubility of DAS cocrystals was found to be ideally enhanced up to 6-fold, 4.5-fold, and 3.5-fold higher than DAS .科学研究应用
Application in Oncology
Specific Scientific Field
Oncology, specifically the treatment of leukemia .
Summary of the Application
Dasatinib is used to enhance the anti-leukemia efficacy of chimeric antigen receptor T cells (CART) by inhibiting cell differentiation and exhaustion .
Methods of Application or Experimental Procedures
Dasatinib was identified as the optimal candidate to prevent or reverse both CD28/CART and 4-1BB/CART cell differentiation and exhaustion during ex vivo expansion . This was achieved by reducing the phosphorylation of Src and Lck, and downregulating the expression of genes involved in CAR signaling pathways .
Results or Outcomes
The use of Dasatinib profoundly enhanced the therapeutic efficacy and in vivo persistence of CART cells . It also prevented or reversed strong activation-induced CART cells differentiation, exhaustion, and apoptosis driven by CD3/CD28 stimulation or antigen exposure .
Application in Pharmacokinetics
Specific Scientific Field
Pharmacokinetics, specifically therapeutic drug monitoring .
Summary of the Application
Dasatinib is a tyrosine kinase inhibitor that is approved and prescribed to patients with chronic myelogenous leukemia and Philadelphia chromosome . A reversed-phase high performance liquid chromatographic method has been developed for the determination of Dasatinib in human plasma .
Methods of Application or Experimental Procedures
The drug and the internal standard were separated on the Inertsil C18 column using Ammonium Acetate buffer pH 6.4 and acetonitrile at a ratio of 65:35 as mobile phase . The flow rate was adjusted to 0.7 mL min-1 . Sample pre-purification was performed through simple protein precipitation using acetonitrile followed by sample collection through centrifugation .
Results or Outcomes
The developed method was linear in the range of 5-300 ng/mL with correlation coefficients (r2) of 0.995 . The lower limit of quantification for Dasatinib in plasma was 5 ng/mL . The accuracy and precision of the method were well within the acceptable limits of 15% over the linear range .
Application in Treatment of Multiple Cancer Malignancies
Specific Scientific Field
Oncology, specifically the treatment of various forms of cancer .
Summary of the Application
Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has the potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib .
Methods of Application or Experimental Procedures
Dasatinib acts as a 2nd line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia as well as for chronic accelerated myeloid leukemia . In some cases, it is also used in the treatment as 3rd line therapy . Dasatinib is an inhibitor of tyrosine kinase, and it also blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) and also acts on imatinib resistance cells .
Results or Outcomes
Dasatinib has shown its influence on T-cell function and its consequences. It has the property to suppress the immune cells or act as an immunosuppressant .
Application in Treatment of Chronic Myeloid Leukemia (CML)
Specific Scientific Field
Oncology, specifically the treatment of Chronic Myeloid Leukemia (CML) .
Summary of the Application
Dasatinib is an oral second-generation dual Src-Abl1 kinase inhibitor indicated for the treatment of adults and children with Philadelphia chromosome-positive (Ph +) chronic myeloid leukemia (CML) and Ph + acute lymphoblastic leukemia (ALL) with resistance or intolerance to prior therapy including imatinib .
Methods of Application or Experimental Procedures
Dasatinib has become the first-line treatment for patients with resistance or intolerance to prior therapy including imatinib .
Results or Outcomes
Dasatinib has shown significant efficacy in the treatment of adults and children with Philadelphia chromosome-positive (Ph +) chronic myeloid leukemia (CML) and Ph + acute lymphoblastic leukemia (ALL) .
安全和危害
Dasatinib is toxic if swallowed, causes skin irritation, causes serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .
未来方向
New treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . The development of novel tyrosine kinase inhibitors remains a major focus .
属性
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFUFYOLNJZBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloro Dasatinib | |
CAS RN |
1184919-23-0 |
Source


|
| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

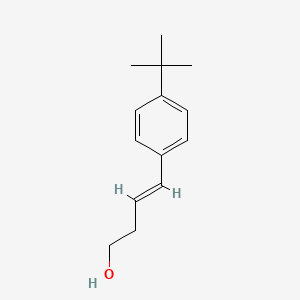
![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)
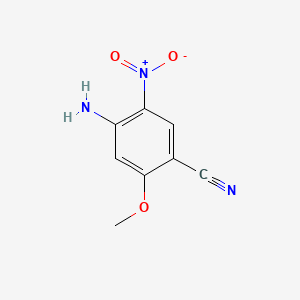
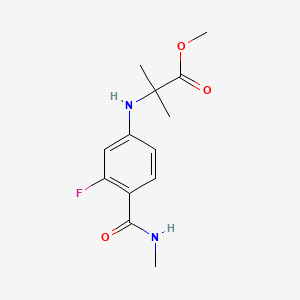
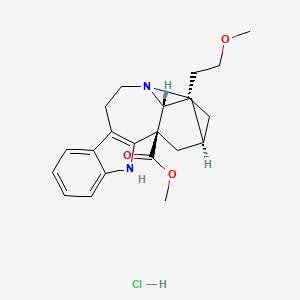
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
